molecular formula C11H12BrN B1403028 8'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] CAS No. 885269-37-4

8'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

Katalognummer: B1403028
CAS-Nummer: 885269-37-4
Molekulargewicht: 238.12 g/mol
InChI-Schlüssel: IXWPXNGLVHEPGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] (CAS: 885269-37-4) is a spirocyclic compound featuring a cyclopropane ring fused to a dihydroisoquinoline scaffold, with a bromine substituent at the 8' position. Its molecular formula is C₁₁H₁₂BrN, and it has a molecular weight of 238.12 g/mol . The compound is typically stored at -20°C under inert conditions due to its sensitivity to moisture and temperature .

Eigenschaften

IUPAC Name

8-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c12-10-3-1-2-9-8(10)6-13-7-11(9)4-5-11/h1-3,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWPXNGLVHEPGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC3=C2C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745182
Record name 8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885269-37-4
Record name 8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] is a spirocyclic compound with notable potential in medicinal chemistry. Its unique structure, characterized by a spiro linkage between a cyclopropane and an isoquinoline moiety, suggests interesting biological properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H12BrN
  • Molecular Weight : 238.12 g/mol
  • CAS Number : 885269-37-4
  • IUPAC Name : 8-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]

Biological Activity Overview

The biological activity of 8'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] has been primarily evaluated through its cytotoxic effects against various cancer cell lines. The following sections summarize key findings from recent studies.

Cytotoxicity and Antiproliferative Effects

Recent research has demonstrated that compounds similar to 8'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] exhibit significant antiproliferative activity against several cancer cell lines. For instance:

Cell Line IC50 (μM) Study Reference
K562 (leukemia)4 - 12
HeLa (cervical)6 - 12
Sk-mel-2 (melanoma)2 - 10
MCF-7 (breast)>12

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%, demonstrating the compound's potency against specific cancer types.

The mechanism underlying the cytotoxicity of spirocyclic compounds like 8'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] appears to involve cell cycle arrest and induction of apoptosis. Flow cytometry analysis has shown that treatment with these compounds leads to:

  • Increased accumulation of cells in the SubG1 and G0/G1 phases.
  • Decreased populations in the S and G2/M phases, indicating a halt in cell cycle progression.

For example, after treatment with a related compound at a concentration of 10 μg/mL for 24 hours, the percentage of K562 cells in the G0/G1 phase increased from 40.5% to 73.5% .

Case Studies and Comparative Analysis

A comparative study involving various spirocyclic compounds revealed that those with specific substitutions exhibited enhanced biological activity. For instance:

Compound Activity Profile Notes
Compound AIC50: 4 μM against K562Unsubstituted nitrogen atom
Compound BIC50: 10 μM against HeLaThree phenyl substituents on cyclopropane
Compound CIC50: >12 μM against MCF-7Less effective due to structural differences

This highlights the importance of molecular modifications in enhancing biological efficacy.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Halogen-Substituted Spirocyclic Isoquinolines

6'-Bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride (CAS: 1314670-57-9) Molecular Formula: C₁₂H₁₄BrN·HCl Key Differences: Replaces the cyclopropane ring with a cyclobutane, increasing ring strain and molecular weight (288.6 g/mol). The hydrochloride salt enhances solubility in polar solvents .

6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one (CAS: 1396777-75-5) Molecular Formula: C₁₁H₁₀BrNO Key Differences: Incorporates a ketone group at the 1'-position, altering electronic properties and reactivity. The presence of the carbonyl group facilitates nucleophilic additions .

6'-Methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] (CAS: 885269-27-2) Molecular Formula: C₁₂H₁₅NO Key Differences: Substitutes bromine with a methoxy group, reducing steric bulk and enhancing lipophilicity. This modification is often used to improve bioavailability in drug candidates .

Non-Halogenated Spirocyclic Analogues

2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] (CID: 50999365) Molecular Formula: C₁₂H₁₅N Key Differences: Lacks halogen substituents and features a cyclobutane ring. Predicted to have a lower LogP (2.8) compared to brominated derivatives, suggesting reduced membrane permeability .

Synthesized via cobalt-catalyzed annulation in 90% yield .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP Solubility Stability
8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] 238.12 2.5* Low in water Sensitive to moisture
6'-Bromo-cyclobutane analog 288.6 3.1* Moderate in DMSO Stable as hydrochloride
6'-Methoxy-cyclopropane analog 209.26 1.8 High in ethanol Stable at RT
1'-Oxo-6'-carbonitrile derivative 363.41 2.9 Low in hexane Air-stable

*Predicted using XLogP3 .

Vorbereitungsmethoden

Rhodium(III)-Catalyzed C–H Activation and Cyclopropanation

A prominent method involves Rh(III)-catalyzed C–H activation of benzamide derivatives followed by annulation with alkylidenecyclopropanes to form the spirocyclic dihydroisoquinolinone framework.

  • Procedure : Benzamide substrates bearing various substituents (including bromo groups) are reacted with alkylidenecyclopropanes in the presence of [Cp*RhCl2]2 (2 mol%) catalyst and cesium acetate in methanol at 60 °C under air for 6-8 hours.
  • Workup : After completion, the reaction mixture is diluted with dichloromethane, adsorbed on silica, and purified by flash column chromatography using ethyl acetate/petroleum ether (1:1) as eluent.
  • Outcome : This method yields 3'-substituted-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-ones, including the bromo-substituted derivatives, with moderate to good yields (e.g., 60-76%).

Use of Alkylidenecyclopropanes as Key Intermediates

Alkylidenecyclopropanes are synthesized via base-mediated reactions of 3-bromopropylphosphonium bromide with substituted benzaldehydes, followed by cyclization.

  • Synthesis of Alkylidenecyclopropanes : 3-Bromopropylphosphonium bromide is treated with t-BuOK in dry THF, then reacted with benzaldehyde derivatives under reflux to afford alkylidenecyclopropanes after chromatographic purification.
  • Subsequent Annulation : These intermediates undergo cobalt(III)- or rhodium(III)-catalyzed annulation with amides to yield spirocyclic isoquinolinones.

Q & A

Basic: What are the optimal synthetic routes for 8'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]?

Methodological Answer:
The compound can be synthesized via cobalt-catalyzed annulation reactions of alkylidenecyclopropanes, which proceed efficiently at room temperature. Key steps include:

  • Catalyst Selection : Use cobalt-based catalysts (e.g., Co(acac)₂) to mediate cyclopropane ring formation and isoquinoline coupling .
  • Substrate Preparation : Brominated aromatic precursors (e.g., 1-bromo-2-substituted benzene) ensure regioselectivity during spirocyclization.
  • Reaction Optimization : Maintain inert conditions (N₂ atmosphere) and use aprotic solvents (e.g., DMF) to minimize side reactions.
    For analogous brominated cyclopropanes, nucleophilic substitution with bromine sources (e.g., NBS) under controlled temperatures (0–25°C) is also viable .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • X-ray Crystallography : Resolve the spirocyclic conformation and bromine positioning. For example, single-crystal XRD at 291 K with R factor <0.1 ensures accuracy in bond-length measurements (mean C–C = 0.009 Å) .
  • NMR Spectroscopy :
    • ¹H NMR : Identify dihydroisoquinoline protons (δ 2.5–3.5 ppm, multiplet) and cyclopropane CH₂ groups (δ 1.0–1.5 ppm).
    • ¹³C NMR : Confirm spiro junction carbons (quaternary C, δ 35–45 ppm) and bromine-induced deshielding effects .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₄H₁₃BrN) with <2 ppm error .

Advanced: How to address contradictory data in reaction yields between cobalt-catalyzed vs. thermal methods?

Methodological Answer:
Contradictions often arise from:

  • Catalyst Deactivation : Trace moisture or oxygen in cobalt-mediated reactions reduces efficiency. Use rigorous drying (molecular sieves) and glove-box techniques .
  • Thermal Degradation : Elevated temperatures (>60°C) in non-catalytic methods may decompose cyclopropane. Monitor via TGA or DSC to identify stability thresholds .
  • Byproduct Analysis : Employ HPLC-MS to detect ring-opened byproducts (e.g., dibrominated derivatives) and optimize quenching steps .

Advanced: What computational strategies predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with viral protein targets (e.g., SARS-CoV-2 Mpro). Focus on the spirocyclopropane’s strain energy and bromine’s electrophilic sites .
  • DFT Calculations : Compute HOMO-LUMO gaps (e.g., at B3LYP/6-31G* level) to predict nucleophilic attack sites on the cyclopropane ring .
  • MD Simulations : Assess stability in aqueous environments (e.g., solvation free energy via implicit solvent models) to guide solubility experiments .

Advanced: How to design experiments to probe the compound’s stability under varying conditions?

Methodological Answer:

  • Photostability : Expose to UV-Vis light (254–365 nm) and monitor degradation via UV spectroscopy. Use quartz cuvettes for minimal interference .
  • pH Sensitivity : Incubate in buffers (pH 1–13) and quantify hydrolysis products (e.g., isoquinoline derivatives) using LC-MS .
  • Thermal Analysis : Perform isothermal TGA at 25–150°C to determine decomposition kinetics (activation energy via Arrhenius plots) .

Advanced: What strategies optimize regioselectivity in functionalizing the spirocyclopropane core?

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro) on the isoquinoline ring to steer bromination to the para position .
  • Metal-Mediated C–H Activation : Use Pd(OAc)₂ with ligands (e.g., PCy₃) to functionalize the cyclopropane’s methylene groups selectively .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids target the bromine site, preserving the spiro architecture. Optimize with Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Reactant of Route 2
8'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.